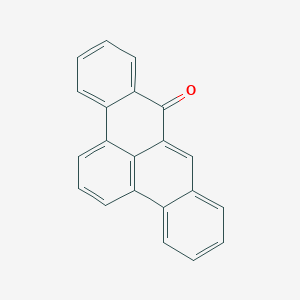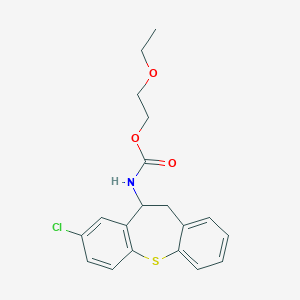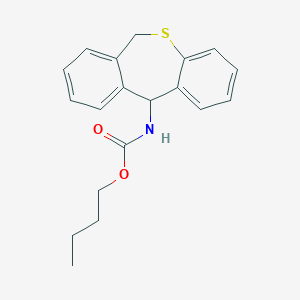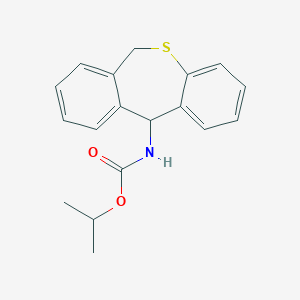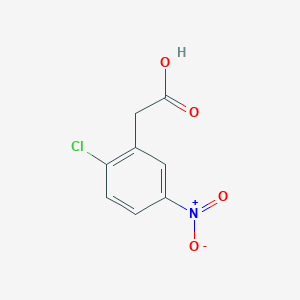
2-(2-Chloro-5-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-nitrophenyl)acetic acid (CNPA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CNPA is a nitroaromatic compound that can be synthesized using various methods.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-nitrophenyl)acetic acid has been used in various scientific research applications, including as a probe for studying enzyme activity and protein-ligand interactions. 2-(2-Chloro-5-nitrophenyl)acetic acid can also be used as a fluorescent probe for monitoring pH changes in biological systems. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid has been used as a precursor for the synthesis of other compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)acetic acid is not fully understood. However, it is known that 2-(2-Chloro-5-nitrophenyl)acetic acid can undergo reduction to form a hydroxylamine intermediate, which can then react with thiol-containing proteins to form adducts. This reaction can lead to changes in protein function and activity.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chloro-5-nitrophenyl)acetic acid has been shown to have various biochemical and physiological effects. For example, 2-(2-Chloro-5-nitrophenyl)acetic acid can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(2-Chloro-5-nitrophenyl)acetic acid has also been shown to induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Chloro-5-nitrophenyl)acetic acid in lab experiments is its ability to act as a fluorescent probe for monitoring pH changes. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid can be used as a precursor for the synthesis of other compounds with potential biological activities. However, one limitation of using 2-(2-Chloro-5-nitrophenyl)acetic acid is its potential toxicity and mutagenicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research. One direction is the development of more selective probes for studying specific enzymes and proteins. Another direction is the synthesis of 2-(2-Chloro-5-nitrophenyl)acetic acid derivatives with improved biological activities and reduced toxicity. Additionally, the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in drug discovery and development is an area of future research.
In conclusion, 2-(2-Chloro-5-nitrophenyl)acetic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research.
Propiedades
Número CAS |
37777-70-1 |
|---|---|
Nombre del producto |
2-(2-Chloro-5-nitrophenyl)acetic acid |
Fórmula molecular |
C8H6ClNO4 |
Peso molecular |
215.59 g/mol |
Nombre IUPAC |
2-(2-chloro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
Clave InChI |
KNCGDIHMXCSJDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

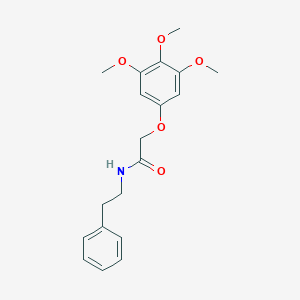
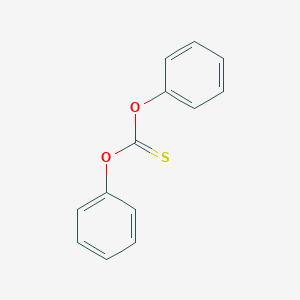
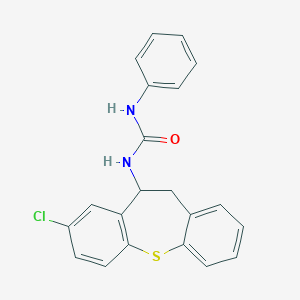
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
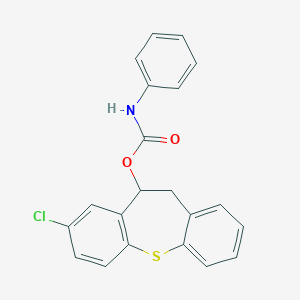
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
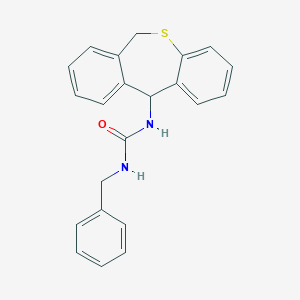
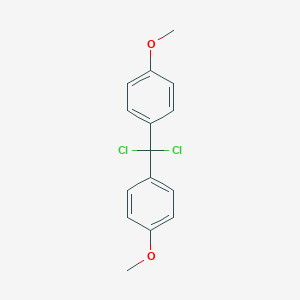
![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)
